molecular formula C14H13BClNO3 B2473444 AN-3485

AN-3485

Cat. No.: B2473444
M. Wt: 289.52 g/mol
InChI Key: ZBLBFNKPCNPVLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AN-3485 is a benzoxaborole analog known for its role as a Toll-Like Receptor (TLR) inhibitor. It has shown significant potential in modulating immune responses by inhibiting various TLRs, including TLR2, TLR3, TLR4, and TLR5 . This compound has been studied for its anti-inflammatory properties and its ability to suppress the release of pro-inflammatory cytokines.

Mechanism of Action

Target of Action

AN-3485 primarily targets the Toll-Like Receptors (TLRs) . TLRs play a crucial role in the innate immune system. They recognize molecules that are broadly shared by pathogens but distinguishable from host molecules, collectively referred to as pathogen-associated molecular patterns (PAMPs).

Mode of Action

This compound acts as an inhibitor of TLRs . It binds to these receptors and prevents their normal function, which is to trigger an immune response upon detection of PAMPs. The IC50 values, which represent the concentration of this compound required to inhibit the function of TLRs by 50%, range from 18 to 580 nM .

Biochemical Pathways

The inhibition of TLRs by this compound affects the downstream signaling pathways that are normally activated upon TLR engagement. These pathways lead to the production of various cytokines and chemokines, which are key players in the inflammatory response. By inhibiting TLRs, this compound can potentially modulate these inflammatory responses .

Result of Action

The primary result of this compound’s action is the modulation of the immune response. By inhibiting TLRs, this compound can potentially reduce inflammation, which could be beneficial in conditions where excessive or chronic inflammation is detrimental .

Biochemical Analysis

Biochemical Properties

AN-3485 is known to be a Toll-Like Receptor (TLR) inhibitor, with IC50 values ranging from 18 to 580 nM . TLRs are a type of protein that plays a key role in the innate immune system. They are single, membrane-spanning, non-catalytic receptors usually expressed in sentinel cells such as macrophages and dendritic cells, that recognize structurally conserved molecules derived from microbes .

Cellular Effects

This compound has been reported to inhibit Toll-like receptor-mediated inflammation in vitro and in vivo . This suggests that this compound can influence cell function by modulating inflammatory responses, which are often mediated by cell signaling pathways and can impact gene expression and cellular metabolism .

Molecular Mechanism

As a TLR inhibitor, it likely exerts its effects at the molecular level by binding to TLRs and preventing their activation . This could involve direct binding interactions with these receptors, leading to their inhibition and subsequent changes in gene expression .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been extensively studied. Given its role as a TLR inhibitor, it is likely that its effects would vary with dosage, with potential threshold effects observed at lower dosages and possible toxic or adverse effects at high doses .

Metabolic Pathways

As a benzoxaborole analog, it is likely that it interacts with various enzymes and cofactors and could potentially affect metabolic flux or metabolite levels .

Subcellular Localization

Given its role as a TLR inhibitor, it is likely that it localizes to the cell membrane where TLRs are typically found

Preparation Methods

Synthetic Routes and Reaction Conditions: AN-3485 is synthesized through a series of chemical reactions involving benzoxaborole as a key intermediate. The synthesis typically involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions: AN-3485 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted benzoxaborole compounds .

Scientific Research Applications

AN-3485 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of AN-3485: this compound is unique due to its broad-spectrum inhibition of multiple Toll-Like Receptors, making it a versatile tool for studying immune responses and inflammation. Its ability to penetrate the skin and its potential for topical application further distinguish it from other similar compounds .

Properties

IUPAC Name

[3-chloro-4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BClNO3/c16-13-5-9(7-17)1-4-14(13)20-11-3-2-10-8-19-15(18)12(10)6-11/h1-6,18H,7-8,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLBFNKPCNPVLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2)OC3=C(C=C(C=C3)CN)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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